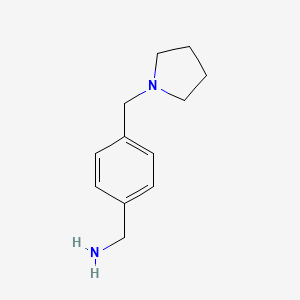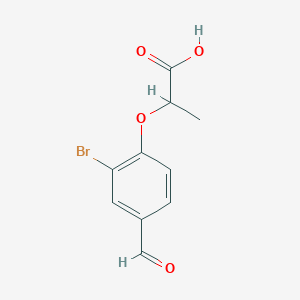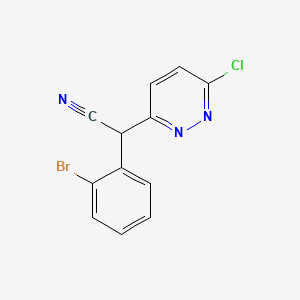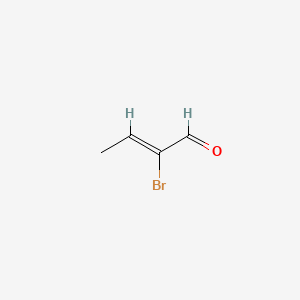
2-Brom-3-methyl-5-nitropyridin
Übersicht
Beschreibung
2-Bromo-3-methyl-5-nitropyridine is a compound that has not been directly studied in the provided papers. However, related compounds such as 5-bromo-2-nitropyridine and 2-amino-3-bromo-5-nitropyridine have been synthesized and investigated, which can provide insights into the chemical behavior and properties of 2-bromo-3-methyl-5-nitropyridine .
Synthesis Analysis
The synthesis of related bromo-nitropyridines has been reported through various methods. For instance, 5-bromo-2-nitropyridine was prepared from the corresponding amine via hydrogen peroxide oxidation on a large scale, indicating that similar oxidative strategies could potentially be applied to synthesize 2-bromo-3-methyl-5-nitropyridine . Additionally, the selective synthesis of brominated bipyridines through direct bromination and radical decarboxylative bromination suggests that these methods could be adapted for the synthesis of 2-bromo-3-methyl-5-nitropyridine .
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies on 2-amino-3-bromo-5-nitropyridine have provided detailed insights into the molecular structure of bromo-nitropyridines. Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry and predict vibrational frequencies, which could be relevant for understanding the structure of 2-bromo-3-methyl-5-nitropyridine .
Chemical Reactions Analysis
The reactivity of bromo-nitropyridines has been explored in reactions with aromatic amines. For example, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to yield arylaminomethyl-nitropyridines and pyrazolo-pyridines under different conditions . This suggests that 2-bromo-3-methyl-5-nitropyridine may also participate in similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridines have been characterized through various spectroscopic techniques and quantum chemical calculations. For instance, the vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potential of 2-amino-3-bromo-5-nitropyridine have been studied, providing a basis for predicting the properties of 2-bromo-3-methyl-5-nitropyridine . Additionally, the thermodynamic properties and non-linear optical behavior of these compounds have been investigated, which could be indicative of the behavior of 2-bromo-3-methyl-5-nitropyridine .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Brom-3-methyl-5-nitropyridin: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine molekulare Struktur ermöglicht verschiedene chemische Reaktionen, wodurch es zu einer wertvollen Verbindung für die Konstruktion komplexer organischer Moleküle wird. Zum Beispiel kann es Suzuki-Miyaura-Kupplungsreaktionen eingehen, um Biarylstrukturen zu bilden, die für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese potenzieller Therapeutika. Seine Nitropyridin-Einheit ist besonders bedeutsam bei der Entwicklung von Medikamenten gegen Erkrankungen des zentralen Nervensystems und Krebs, da sie die pharmakokinetischen Eigenschaften modulieren kann .
Materialwissenschaft
Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer elektronischer Materialien. Die Nitropyridin-Gruppe kann als Elektronenakzeptor fungieren, wodurch This compound für die Herstellung von organischen Halbleitern mit wünschenswerten elektronischen Eigenschaften geeignet ist .
Katalyse
This compound: kann in der Katalyseforschung eingesetzt werden. Sein Bromatom kann in Gegenwart eines Katalysators durch andere funktionelle Gruppen ersetzt werden, wodurch die Synthese einer breiten Palette substituierter Pyridine ermöglicht wird. Diese Derivate können als Liganden in der Übergangsmetallkatalyse dienen, die in industriellen chemischen Prozessen von entscheidender Bedeutung ist .
Agrochemische Forschung
Die Reaktivität der Verbindung macht sie zu einem Kandidaten für die Synthese neuartiger Agrochemikalien. Ihre Fähigkeit, durch Reaktionen wie nukleophile Substitution verschiedene Bindungen und Ringe zu bilden, kann zur Entwicklung neuer Pestizide und Herbizide mit verbesserten Wirkungs- und Sicherheitsprofilen führen .
Photodynamische Therapie
Im Bereich der photodynamischen Therapie könnte This compound für die Entwicklung von Photosensibilisatoren untersucht werden. Dies sind Verbindungen, die nach Lichtaktivierung reaktive Sauerstoffspezies erzeugen, die Krebszellen zerstören können. Die Struktur der Verbindung ermöglicht Modifikationen, die ihre Absorptionseigenschaften auf das gewünschte therapeutische Fenster abstimmen können .
Safety and Hazards
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, leading to the synthesis of different compounds
Result of Action
The compound’s unique mode of action suggests that it could have specific effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitropyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting the overall metabolic flux within cells. The compound’s interaction with proteins and other biomolecules can lead to alterations in their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2-Bromo-3-methyl-5-nitropyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-3-methyl-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-methyl-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to 2-Bromo-3-methyl-5-nitropyridine in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-methyl-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 2-Bromo-3-methyl-5-nitropyridine can cause toxicity, leading to adverse effects such as organ damage and impaired physiological functions .
Metabolic Pathways
2-Bromo-3-methyl-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For instance, it can influence the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress responses. These interactions can have significant implications for cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of 2-Bromo-3-methyl-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effects on cellular function. For example, the compound may accumulate in mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of 2-Bromo-3-methyl-5-nitropyridine is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the endoplasmic reticulum, affecting protein folding and processing .
Eigenschaften
IUPAC Name |
2-bromo-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIQHPKXSLHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409464 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23132-21-0 | |
| Record name | 2-Bromo-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)


